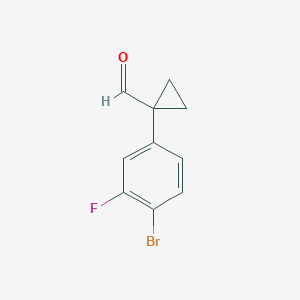
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the cyclopropane ring.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde can be compared with similar compounds such as:
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: This compound has a nitrile group instead of an aldehyde group, which affects its reactivity and applications.
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-methanol: This compound has a primary alcohol group, which can undergo further functionalization to form ethers or esters.
The uniqueness of this compound lies in its combination of a cyclopropane ring with an aldehyde group and halogenated phenyl ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C10H8BrFO |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8BrFO/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
PJZMYQZXKRAPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


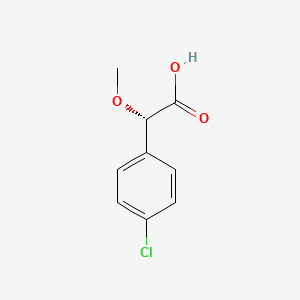
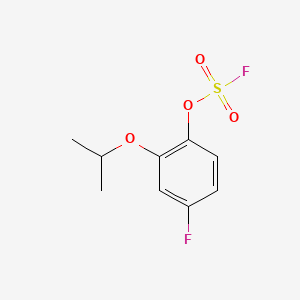
![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)
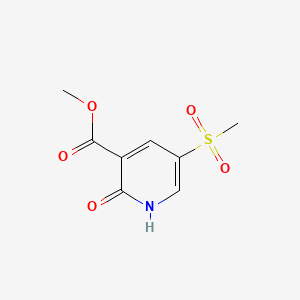
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)
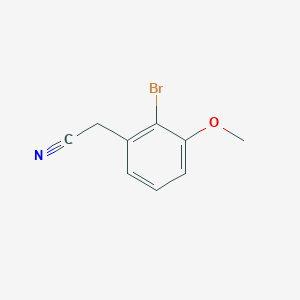
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)
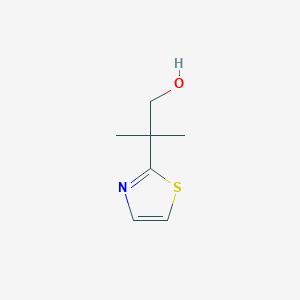
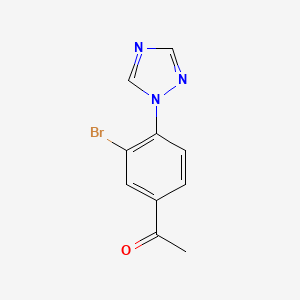
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)
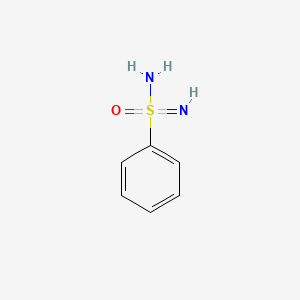
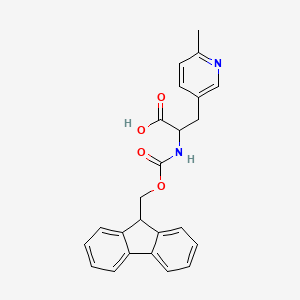
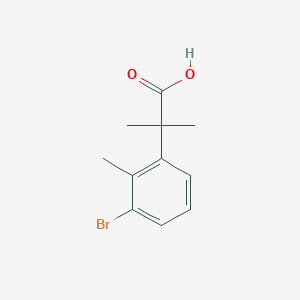
![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)
